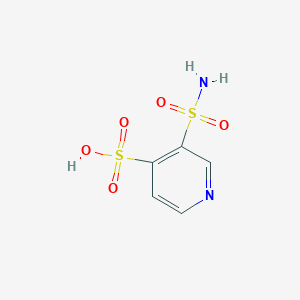

3-Sulfamoylpyridine-4-sulfonic acid

Vue d'ensemble

Description

Applications De Recherche Scientifique

Supramolecular Chemistry

Complexes consisting of poly(4-vinylpyridine) and mesogenic wedge-shaped ligands, such as 4'-[3",4",5"-tris(dodecyloxy)benzoyloxy]azobenzene-4-sulfonic acid, show potential in supramolecular chemistry. These complexes form a liquid crystalline lamellar phase at low degrees of substitution and a hexagonal columnar mesophase at higher degrees of neutralization. This indicates a possible application in creating self-organized supramolecular structures, which can be monitored through UV-vis spectroscopy and characterized by FT-IR spectroscopy, polarizing optical microscopy, differential scanning calorimetry, and X-ray diffraction measurements (Zhu et al., 2006).

Synthesis of Coordination Polymers

The reactions of 3-methylpyridine-2-sulfonic acid with copper and zinc have been shown to form one-dimensional infinite coordination polymers. Similarly, hydrogen-bonded supramolecules of various stoichiometries have been prepared using different sulfonic acid derivatives. This research demonstrates the versatility of sulfonate ligands in the synthesis of novel coordinative and hydrogen-bonded supramolecules, highlighting their potential application in creating complex molecular structures (Lobana et al., 2004).

Enhancement of Solubility and Optical Properties

Research on molecular complexes based on the sulfonate-pyridinium interaction shows that varying the functionality on organic acids can lead to structural modulations in molecular complexes. This interaction can enhance optical behavior and significantly improve aqueous solubility of the compounds, which is crucial for developing new materials with desirable optical and solubility properties (Ahmad et al., 2020).

Nanofiltration Membrane Development

Sulfonated aromatic diamine monomers have been used to synthesize novel thin-film composite nanofiltration membranes. These membranes exhibit improved water flux for the treatment of dye solutions, indicating their potential application in water treatment and purification technologies (Liu et al., 2012).

Catalysis in Organic Synthesis

4,4'-Bipyridinium sulfonic acid chloride has been synthesized and applied as an efficient catalyst for the preparation of amidoalkyl phenols and bis amidoalkyl phenols. This highlights the application of sulfonic acid derivatives in catalyzing organic reactions, potentially offering new pathways in synthetic chemistry (Moosavi‐Zare et al., 2018).

Antimicrobial Applications

Sulfonate derivatives have been studied for their antimicrobial and antifungal activities. For instance, certain sulfonate compounds showed high activity against various bacteria and fungi, suggesting theirpotential use in developing new antimicrobial agents (Fadda et al., 2016).

Structural and Conformational Studies

The crystal structures of various sulfonate compounds, such as 4-aminotoluene-3-sulfonic acid, have been explored. These studies provide insights into the molecular conformations and intermolecular interactions of sulfonate-containing compounds, which are crucial for understanding their chemical behavior and potential applications (Leonard & Squattrito, 1997).

Toxicological Studies

Research on perfluoroalkyl acid salts, including sulfonates, has been conducted to understand their toxicokinetics and modes of action. This is significant for assessing the environmental and health impacts of these chemicals, which have widespread industrial and consumer applications (Andersen et al., 2008).

Chiral Separation Techniques

Sulfonic acids have been demonstrated to be effective in the chiral resolution of underivatized aromatic amino acids on amylosic columns. This suggests their application in chromatographic techniques for the separation of enantiomers, which is important in pharmaceutical and biochemical research (Ye et al., 2002).

Structural Characterization of Metal Hybrids

Hydrothermal reactions involving sulfonic acids have led to the synthesis of new metal carboxylate-sulfonate hybrids with layered and one-dimensional structures. These studies contribute to the field of materials science, especially in the development of new hybrid materials with specific structural properties (Sun et al., 2004).

Polymorphic Studies

The crystal structures of different forms of sulfonamide compounds, such as sulfapyridine, have been examined to understand their polymorphism. This research is crucial in the pharmaceutical industry, where polymorphism can significantly affect the drug's properties and efficacy (Bar & Bernstein, 1985).

Catalysis in Amine Protection

N-sulfonic acid poly(4-vinylpyridinium) chloride has been developed as a catalyst for N-Boc protection of amines. This illustrates the role of sulfonic acid derivatives in facilitating organic synthesis processes, such as protecting group strategies in peptide synthesis (Shirini et al., 2013).

Orientations Futures

While specific future directions for 3-Sulfamoylpyridine-4-sulfonic acid are not mentioned in the search results, research in the field of sulfonic acid derivatives is ongoing, with a focus on developing new synthesis methods, exploring new applications, and improving the efficiency of these compounds .

Propriétés

IUPAC Name |

3-sulfamoylpyridine-4-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O5S2/c6-13(8,9)5-3-7-2-1-4(5)14(10,11)12/h1-3H,(H2,6,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZTVEIDPPEUET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1S(=O)(=O)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80502355 | |

| Record name | 3-Sulfamoylpyridine-4-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Sulfamoylpyridine-4-sulfonic acid | |

CAS RN |

72810-60-7 | |

| Record name | 3-Sulfamoylpyridine-4-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1367034.png)

![5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1367045.png)